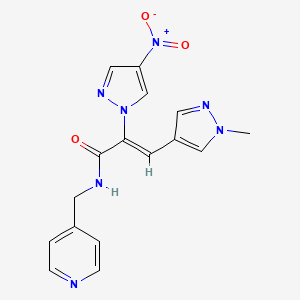![molecular formula C21H13BrN2O4 B10898306 3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10898306.png)
3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated aniline moiety, a cyano group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Brominated Aniline Intermediate: This step involves the bromination of aniline to produce 3-bromoaniline. The reaction is typically carried out using bromine in the presence of a suitable solvent like acetic acid.
Synthesis of the Cyano-Substituted Intermediate: The brominated aniline is then reacted with a cyanoacetic acid derivative under basic conditions to introduce the cyano group.
Formation of the Furan Ring: The intermediate is further reacted with a furan derivative under acidic or basic conditions to form the furan ring.
Final Coupling Reaction: The final step involves coupling the furan intermediate with benzoic acid under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The bromine atom in the aniline moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the bromine atom and the cyano group can enhance binding affinity to biological targets.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against various diseases, including cancer and bacterial infections. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-{5-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets. The bromine atom and the cyano group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-{5-[(E)-3-(4-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID: Similar structure but with a bromine atom at a different position.
3-{5-[(E)-3-(3-CHLOROANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID: Chlorine atom instead of bromine.
3-{5-[(E)-3-(3-METHOXYANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID: Methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-{5-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID provides unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in medicinal applications.
This detailed overview provides a comprehensive understanding of 3-{5-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID, covering its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C21H13BrN2O4 |
|---|---|
Peso molecular |
437.2 g/mol |
Nombre IUPAC |
3-[5-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H13BrN2O4/c22-16-5-2-6-17(11-16)24-20(25)15(12-23)10-18-7-8-19(28-18)13-3-1-4-14(9-13)21(26)27/h1-11H,(H,24,25)(H,26,27)/b15-10+ |
Clave InChI |
ZMCKRMWNHDPLSY-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-nonylidene]naphthalene-1-carbohydrazide](/img/structure/B10898226.png)
![ethyl 3-[(4-fluoro-2-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10898227.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B10898239.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10898245.png)
![5-(difluoromethyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898247.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898252.png)
![3,3'-sulfanediylbis{N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide}](/img/structure/B10898265.png)
![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898277.png)
![N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide](/img/structure/B10898280.png)
![2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10898287.png)
![methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10898288.png)

![2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B10898299.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B10898305.png)
